molecular formula C8H10MgO4 B1588005 Magnesium methacrylate CAS No. 7095-16-1

Magnesium methacrylate

Cat. No. B1588005
CAS RN: 7095-16-1
M. Wt: 194.47 g/mol
InChI Key: DZBOAIYHPIPCBP-UHFFFAOYSA-L
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Description

Magnesium methacrylate is a compound with the CAS Number: 7095-16-1 . It has a molecular weight of 194.47 . The IUPAC name for this compound is magnesium methacrylate .


Molecular Structure Analysis

The InChI code for Magnesium methacrylate is 1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 . This code provides a standard way to encode the compound’s molecular structure and formula . Further structural and electronic properties of Magnesium methacrylate related compounds have been evaluated by various characterization technologies .


Physical And Chemical Properties Analysis

Magnesium methacrylate has a melting point of 490°C . It also exhibits hydrolytic sensitivity, showing no reaction with water under neutral conditions . Other physical and chemical properties such as its role in enhancing the properties and limits of materials in energy systems have been discussed .

Safety And Hazards

Methacrylates, including Magnesium methacrylate, have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form . In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

Magnesium-containing bioceramics, which could include Magnesium methacrylate, are regarded as regenerative therapy with their optimised performance . More in-depth two-way researches on their performance and structure are essential to satisfy their clinical needs . Furthermore, Magnesium methacrylate that can release Mg2+ are effective in the treatment of bone defects and hold promise for future in vivo applications .

properties

IUPAC Name

magnesium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOAIYHPIPCBP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221184
Record name Magnesium methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium methacrylate

CAS RN

7095-16-1
Record name Magnesium methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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